Cas no 404-27-3 (N-(p-Nitrophenyl)-2,2,2-trifluoroacetamide)

N-(p-Nitrophenyl)-2,2,2-trifluoroacetamide Chemical and Physical Properties
Names and Identifiers
-
- 2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide
- N-(p-Nitrophenyl)-2,2,2-trifluoroacetamide
- 2,2,2-Trifluoro-4'-nitroacetanilide
- Acetamide, 2,2,2-trifluoro-N-(4-nitrophenyl)-
- N-(p-Nitrophenyl)-2,
- 2,2,2-Trifluoro-N-(4-Nitro-phenyl)-acetamide
- 404-27-3
- AKOS003873588
- CS-0327426
- BB 0258899
- 2,2,2-Trifluoro-p-nitroacetanilide
- DTXSID40346914
- Acetanilide, 2,2,2-trifluoro-4'-nitro-
- N-trifluoroacetyl-4-nitroaniline
- FT-0672919
- MFCD00132967
- SCHEMBL3832753
- SCHEMBL23610320
- G10152
- p-nitrotrifluoroacetanilide
- STL377687
- DTXCID30297986
- DB-320545
-
- MDL: MFCD00132967
- Inchi: InChI=1S/C8H5F3N2O3/c9-8(10,11)7(14)12-5-1-3-6(4-2-5)13(15)16/h1-4H,(H,12,14)
- InChI Key: BLMWCZBKCOBVAM-UHFFFAOYSA-N
- SMILES: C1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(F)(F)F
Computed Properties
- Exact Mass: 234.02500
- Monoisotopic Mass: 234.02522651g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 279
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 74.9Ų
- XLogP3: 2.5
Experimental Properties
- Melting Point: 149-150°C
- PSA: 74.92000
- LogP: 2.69180
N-(p-Nitrophenyl)-2,2,2-trifluoroacetamide Security Information
N-(p-Nitrophenyl)-2,2,2-trifluoroacetamide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N-(p-Nitrophenyl)-2,2,2-trifluoroacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | N507180-1g |
N-(p-Nitrophenyl)-2,2,2-trifluoroacetamide |
404-27-3 | 1g |
$ 140.00 | 2022-06-03 | ||
Chemenu | CM183952-100g |
2,2,2-trifluoro-N-(4-nitrophenyl)acetamide |
404-27-3 | 95% | 100g |
$*** | 2023-03-29 | |
TRC | N507180-1000mg |
N-(p-Nitrophenyl)-2,2,2-trifluoroacetamide |
404-27-3 | 1g |
$173.00 | 2023-05-17 | ||
abcr | AB278511-100g |
2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide; . |
404-27-3 | 100g |
€771.50 | 2025-02-17 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-218979-1g |
N-(p-Nitrophenyl)-2,2,2-trifluoroacetamide, |
404-27-3 | 1g |
¥2482.00 | 2023-09-05 | ||
Crysdot LLC | CD12074455-100g |
2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide |
404-27-3 | 95+% | 100g |
$419 | 2024-07-24 | |
abcr | AB278511-25 g |
2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide; . |
404-27-3 | 25g |
€390.70 | 2022-09-01 | ||
Chemenu | CM183952-100g |
2,2,2-trifluoro-N-(4-nitrophenyl)acetamide |
404-27-3 | 95% | 100g |
$396 | 2021-08-05 | |
SHENG KE LU SI SHENG WU JI SHU | sc-218979-1 g |
N-(p-Nitrophenyl)-2,2,2-trifluoroacetamide, |
404-27-3 | 1g |
¥2,482.00 | 2023-07-10 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1398096-5g |
2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide |
404-27-3 | 95+% | 5g |
¥1846.00 | 2024-05-15 |
N-(p-Nitrophenyl)-2,2,2-trifluoroacetamide Related Literature
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Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
-
Xinhua Dai,Zhimin Liu,Buxing Han,Zhenyu Sun,Yong Wang,Jian Xu,Xinglin Guo,Ning Zhao,Jing Chen Chem. Commun., 2004, 2190-2191
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4. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
Additional information on N-(p-Nitrophenyl)-2,2,2-trifluoroacetamide
N-(p-Nitrophenyl)-2,2,2-Trifluoroacetamide: A Comprehensive Overview
N-(p-Nitrophenyl)-2,2,2-trifluoroacetamide (CAS No. 404-27-3) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a trifluoroacetyl group with a p-nitrophenyl amide moiety. The trifluoroacetyl group (CF3CO-) is known for its high electron-withdrawing inductive effects, while the p-nitrophenyl group introduces additional electronic and steric properties that make this compound versatile for various applications.
Recent studies have highlighted the potential of N-(p-Nitrophenyl)-2,2,2-trifluoroacetamide in drug discovery and chemical synthesis. Its structure allows for extensive functionalization, making it a valuable building block in the development of bioactive molecules. Researchers have explored its role as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific enzyme activities or receptor interactions.
The synthesis of N-(p-Nitrophenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 2,2,2-trifluoroacetyl chloride with p-nitroaniline under appropriate conditions. This reaction is well-documented in organic chemistry literature and is considered a standard method for preparing such amides. The compound's stability and reactivity make it suitable for various downstream applications, including peptide synthesis and the preparation of other nitrogen-containing heterocycles.
In terms of physical properties, N-(p-Nitrophenyl)-2,2,2-trifluoroacetamide exhibits a melting point of approximately 150°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its solubility characteristics are influenced by the balance between the hydrophilic amide group and the hydrophobic trifluoromethyl group. This balance also contributes to its unique pharmacokinetic properties when used in biological systems.
Recent advancements in computational chemistry have enabled researchers to model the molecular interactions of N-(p-Nitrophenyl)-2,2,2-trifluoroacetamide with various biological targets. These studies have provided insights into its potential as an inhibitor of key enzymes involved in metabolic pathways. For instance, computational docking studies suggest that the compound may bind effectively to certain serine proteases due to its ability to form hydrogen bonds with critical residues in the active site.
The application of N-(p-Nitrophenyl)-2,2,2-trifluoroacetamide extends beyond pharmacology into materials science. Its ability to act as a precursor for more complex molecules has led to its use in the synthesis of advanced materials with tailored properties. For example, derivatives of this compound have been explored for their potential use in organic electronics due to their ability to modulate electronic properties through functional group substitution.
In conclusion, N-(p-Nitrophenyl)-2,2,2-trifluoroacetamide (CAS No. 404-27-3) is a multifaceted compound with applications spanning drug discovery, chemical synthesis, and materials science. Its unique structure and reactivity continue to make it a subject of interest for researchers seeking innovative solutions in these fields.
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